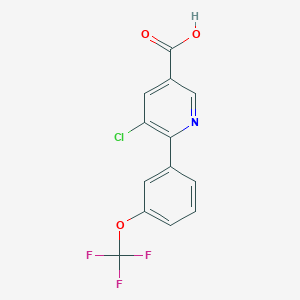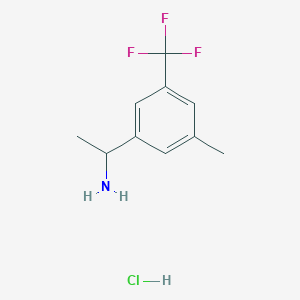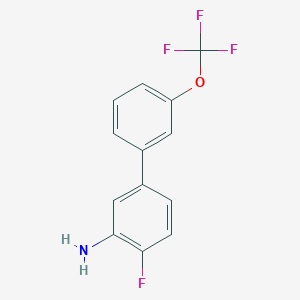
5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid
説明
“5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid” is a chemical compound that belongs to the class of trifluoromethylpyridines (TFMP). TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products . The Suzuki–Miyaura (SM) coupling reaction is also commonly used in the synthesis of boron reagents, which are key components in the formation of carbon-carbon bonds .科学的研究の応用
Synthesis and Characterization of Complexes
The synthesis and characterization of a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid showed its potential influence upon the catalytic oxidation of linoleic acid to hydroperoxylinoleic acid, a process relevant to biochemical applications. This study underlines the role of such complexes in enzyme-catalyzed reactions, highlighting a scientific research application of nicotinic acid derivatives in understanding and enhancing catalytic processes (Xanthopoulou et al., 2006).
Herbicidal Activity
Research into nicotinic acid derivatives led to the discovery of compounds with significant herbicidal activity. A series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid demonstrated excellent herbicidal activity against certain weeds, suggesting these compounds' utility in developing new agricultural chemicals (Yu et al., 2021).
Cross-Coupling Reactions
The use of nicotinic acid derivatives in regioselective cross-coupling reactions of boronic acids with dihalo heterocycles was explored, showing the versatility of nicotinic acid as a tunable directing group in organic synthesis. This research provides insight into the development of novel synthetic pathways for creating complex molecules, essential in pharmaceutical development (Houpis et al., 2010).
Coordination Polymers and Luminescence
A study utilized a trifunctional nicotinic acid building block to hydrothermally assemble a series of new coordination compounds, exploring their structures, topologies, luminescence, and magnetism. Such materials have potential applications in sensing, light-emitting devices, and magnetic materials, demonstrating the broad scientific research applications of nicotinic acid derivatives (Gu et al., 2017).
Electrocatalytic Properties
Porphyrin-nicotinic acid binary compounds were studied for their synthesis, characterization, and electrocatalytic properties. Research into these compounds provides valuable insights into the design of electrocatalytic materials for energy conversion and storage, illustrating another dimension of nicotinic acid's utility in scientific research (Xiu, 2007).
将来の方向性
The future directions for the research and application of “5-Chloro-6-(3-(trifluoromethoxy)phenyl)nicotinic acid” and other TFMP derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties .
特性
IUPAC Name |
5-chloro-6-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-10-5-8(12(19)20)6-18-11(10)7-2-1-3-9(4-7)21-13(15,16)17/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBWOTFKHRLLOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Imidazo[1,2-a]pyridine-6-carbaldehyde oxime](/img/structure/B1460542.png)


![1-[(5-Methyl-1h-imidazol-4-yl)methyl]piperazine trihydrochloride](/img/structure/B1460547.png)


![5-(chloromethyl)-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazole hydrochloride](/img/structure/B1460550.png)